REACTION_CXSMILES
|
[NH2:1][C:2]1[C:9]([C:10]#[C:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:8][C:7]([N+:16]([O-:18])=[O:17])=[CH:6][C:3]=1[C:4]#[N:5].CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[C:12]([C:11]1[NH:1][C:2]2[C:9]([CH:10]=1)=[CH:8][C:7]([N+:16]([O-:18])=[O:17])=[CH:6][C:3]=2[C:4]#[N:5])([CH3:15])([CH3:13])[CH3:14] |f:1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the THF was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water (50 ml) was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1NC2=C(C=C(C=C2C1)[N+](=O)[O-])C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.87 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |